3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
“3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO2 . It has a molecular weight of 257.75 g/mol. This product is intended for research use only.
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, often involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to an ethoxyphenoxy methyl group . The pyrrolidine ring is a five-membered nitrogen-containing ring .Chemical Reactions Analysis
Pyrrolidine compounds can undergo a variety of chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation reactions with simple aryl or alkyl halides . They can also be involved in acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Pyrrolidin-2-ones: Research demonstrates the use of pyrrolidine derivatives in synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are useful in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Application in Medicine and Industry: Pyrrolidines show biological effects and are used in medicine and industries like dye and agrochemical manufacturing (Żmigrodzka et al., 2022).
Pharmacological Research
- Antibacterial Activity: A study on the antibacterial activity of 1β-methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives, involving pyrrolidine structures, showed potent activity against Gram-positive and Gram-negative bacteria (Kim et al., 2006).
- Insecticidal and Anti-Juvenile-Hormone Activity: Fungal metabolites related to pyrrolidine showed significant insecticidal and anti-juvenile-hormone activities, indicating potential in pest control applications (Cantín et al., 1999).
Molecular and Structural Chemistry
- NMR Spectroscopic Studies: Research involving pyrrolidines includes NMR spectroscopic studies to understand molecular structures, crucial for advancing chemical and pharmaceutical research (Vögeli & Philipsborn, 1973).
Catalysis and Organic Synthesis
- Preparative and Structural Chemistry: Studies have explored the synthesis of pyrrolidine derivatives for use in catalysis, highlighting their significance in organic synthesis (Nagel & Nedden, 1997).
Safety and Hazards
The safety and hazards associated with “3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride” are not explicitly mentioned in the retrieved sources. It is advised that this compound should be used for research purposes only.
Future Directions
Pyrrolidine compounds, such as “3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride”, have significant potential in drug discovery due to their versatile scaffold . They can be used to design new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Properties
IUPAC Name |
3-[(3-ethoxyphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-15-12-4-3-5-13(8-12)16-10-11-6-7-14-9-11;/h3-5,8,11,14H,2,6-7,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYHXEJTKRDVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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